H-Ile-Lys-Val-Ala-Val-OH

Description

Peptidic Nature and Nomenclature

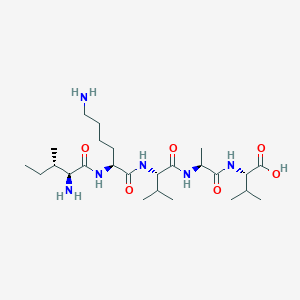

H-Ile-Lys-Val-Ala-Val-OH is a peptide, a short chain of amino acids linked by peptide bonds. Its chemical structure is defined by the specific sequence of its five constituent amino acids: Isoleucine (Ile), Lysine (B10760008) (Lys), Valine (Val), Alanine (Ala), and another Valine (Val). The "H-" at the beginning indicates a free amino group on the N-terminus (Isoleucine), and the "-OH" at the end signifies a free carboxyl group on the C-terminus (Valine).

The nomenclature "IKVAV" is derived from the one-letter codes for these amino acids, providing a concise and universally recognized identifier for this specific peptide sequence. novoprolabs.com This seemingly simple arrangement of five amino acids confers remarkable biological functionality upon the molecule.

Table 1: Amino Acid Composition of IKVAV

| Amino Acid | 3-Letter Code | 1-Letter Code |

|---|---|---|

| Isoleucine | Ile | I |

| Lysine | Lys | K |

| Valine | Val | V |

| Alanine | Ala | A |

| Valine | Val | V |

Biological Origin and Context within Laminin-1 Alpha Chain

The IKVAV sequence is not a standalone molecule in nature but is a functional motif found within a much larger protein called laminin-1. novoprolabs.comdergipark.org.tr Laminins are major protein components of the basal lamina, a specialized form of the extracellular matrix that provides structural support to tissues and influences cellular behavior. adelphi.edunih.gov

Specifically, the IKVAV sequence is located on the C-terminal end of the long arm of the α1 chain of the laminin-1 protein. novoprolabs.comdergipark.org.trthewellbio.com This strategic positioning within the laminin (B1169045) molecule allows it to interact with cell surface receptors, thereby mediating crucial cellular signals. The broader laminin protein consists of three polypeptide chains (alpha, beta, and gamma) that assemble into a cross-shaped structure. researchgate.net The IKVAV motif is one of several bioactive sequences found within laminin that are critical for its diverse biological roles. researchgate.net

Historical Perspective and Initial Discoveries of IKVAV Bioactivity

The biological significance of the IKVAV sequence was first brought to light in the late 1980s. In 1989, a pivotal study identified a synthetic 19-amino acid peptide (PA22-2) from the laminin A chain that promoted cell attachment, spreading, migration, and neurite outgrowth. adelphi.edunih.gov Through systematic testing of smaller fragments of this 19-mer, the researchers pinpointed the pentapeptide IKVAV as the minimal active site responsible for these biological effects. adelphi.edunih.gov

This discovery was a landmark in understanding how the extracellular matrix communicates with cells. It demonstrated that short, specific peptide sequences within large matrix proteins could elicit profound cellular responses. Subsequent research has built upon this foundation, revealing a wide array of activities associated with the IKVAV peptide. Studies have shown that the IKVAV sequence is a potent promoter of cell adhesion, neurite outgrowth, and angiogenesis. researchgate.netnih.gov Further investigations have also implicated the IKVAV site in processes such as collagenase IV production and even tumor growth, highlighting its multifaceted role in both normal physiology and pathological conditions. novoprolabs.comnih.gov The isoleucine and lysine residues within the sequence have been identified as particularly critical for its biological functions. nih.gov

Table 2: Key Research Findings on IKVAV Bioactivity

| Biological Activity | Key Findings |

|---|---|

| Cell Adhesion | The IKVAV sequence is a principal site in laminin that mediates cell attachment. adelphi.eduglpbio.com |

| Neurite Outgrowth | IKVAV promotes the extension of neurites, the projections from neurons. adelphi.edunih.govmedchemexpress.com |

| Angiogenesis | The peptide sequence has been shown to stimulate the formation of new blood vessels. novoprolabs.comdergipark.org.tr |

| Enzyme Production | It can induce the production of collagenase IV, an enzyme involved in matrix remodeling. novoprolabs.com |

| Tumor Biology | The IKVAV site may play a role in the colonization of metastatic cancer cells. nih.gov |

Cellular Adhesion and Cell-Substratum Interactions

This compound is a potent mediator of cell attachment and plays a crucial role in the interaction between cells and their underlying substrate. nih.govadelphi.edu As a component of laminin, a major protein of the basement membrane, IKVAV provides a key binding site for cells, facilitating their adhesion and spreading. adelphi.edumedchemexpress.com This interaction is fundamental for a variety of cellular functions, as the binding of cells to the extracellular matrix (ECM) through sequences like IKVAV is a primary step in transmitting signals across the cell membrane. nih.gov These signals, in turn, influence a cascade of intracellular events that govern cell behavior. nih.govadelphi.edu

The process of cell-substratum interaction mediated by IKVAV involves transmembrane proteins called integrins, which act as the main receptors for ECM components. nih.govnih.gov The binding of IKVAV to these integrins initiates a connection between the extracellular environment and the cell's internal cytoskeleton. nih.gov This linkage is critical for the transmission of mechanical forces and the activation of signaling pathways that control fundamental cellular activities such as alignment and differentiation. nih.gov Studies have shown that surfaces modified with the IKVAV peptide exhibit significantly higher numbers of attached and spread-out cells, highlighting its importance in promoting cell-substratum adhesion. nih.gov

Modulation of Cell Proliferation and Growth

The influence of this compound extends beyond simple adhesion, as it actively modulates cell proliferation and growth in a variety of cell types. dergipark.org.trnih.govmedchemexpress.com This peptide has been shown to stimulate the growth of different cells, including those of both healthy and cancerous tissues. medchemexpress.commedchemexpress.com

Bone Marrow Mesenchymal Stem Cell (BMMSC) Proliferation Enhancement

Research has demonstrated that this compound significantly promotes the proliferation of Bone Marrow Mesenchymal Stem Cells (BMMSCs). nih.govnih.govresearchgate.net This effect is both dose- and time-dependent, with studies showing a notable increase in cell viability and the synthesis of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.govresearchgate.net For instance, treatment of BMMSCs with IKVAV at a concentration of 0.5 mM for 72 hours resulted in a 53.8% higher viability compared to the control group. nih.gov

The mechanism behind this enhanced proliferation involves the activation of key signaling pathways. This compound has been found to activate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathways. nih.govnih.govresearchgate.net It achieves this by increasing the phosphorylation levels of ERK1/2 and Akt within the BMMSCs. nih.govnih.gov Furthermore, cell cycle analysis has revealed that IKVAV treatment leads to a higher proportion of BMMSCs in the S phase of the cell cycle, indicating active DNA replication and preparation for cell division. nih.govmedchemexpress.comresearchgate.net

| Parameter | Condition | Result | Signaling Pathway Implication |

|---|---|---|---|

| Cell Viability | 0.5 mM IKVAV, 72h | 53.8% increase compared to control | Activation of MAPK/ERK1/2 and PI3K/Akt pathways |

| PCNA Synthesis | IKVAV treatment | Dose- and time-dependent increase | |

| Cell Cycle | IKVAV treatment | Increased proportion of cells in S phase |

Hypopharyngeal Squamous Cell Carcinoma (HSCC) Cell Proliferation and Invasion

In the context of cancer, this compound has been shown to play a role in the progression of Hypopharyngeal Squamous Cell Carcinoma (HSCC). mdpi.com Studies have indicated that this peptide can act as an agonist for the ERK signaling pathway in HSCC cells. mdpi.com Activation of the ERK pathway is known to promote the proliferation, invasion, and migration of cancer cells. mdpi.comresearchgate.net

Research using the FaDu and D562 HSCC cell lines has demonstrated that the addition of this compound promotes the expression of phosphorylated ERK (P-ERK). mdpi.com This, in turn, leads to increased cell proliferation and invasion, while inhibiting apoptosis (programmed cell death). mdpi.com These findings suggest that the interaction of cancer cells with the IKVAV sequence within the tumor microenvironment may contribute to the progression of HSCC. mdpi.com

Promotion of Neural Cell Behaviors

This compound is particularly recognized for its significant impact on the behavior of neural cells. targetmol.comnih.govjpt.com It is a key factor in promoting neurite outgrowth and guiding the differentiation of neural progenitor cells, making it a subject of great interest in the field of neural tissue engineering. jpt.comnih.gov

Neurite Outgrowth Induction

One of the most well-documented functions of this compound is its ability to induce neurite outgrowth. targetmol.comnih.govadelphi.edu Neurites are the projections that extend from a neuron's cell body, which eventually differentiate into axons and dendrites. The IKVAV sequence has been identified as an active site within laminin that specifically promotes this process. nih.govadelphi.edu When presented to neural cells, either in a soluble form or as part of a scaffold, IKVAV encourages the extension of these neurites. nih.govresearchgate.net This has been observed in various experimental setups, including studies where IKVAV-functionalized hydrogels led to rapid neurite outgrowth. jpt.com

Neural Progenitor Cell Differentiation

Beyond promoting the extension of existing neural processes, this compound also plays a crucial role in the differentiation of neural progenitor cells into mature neurons. targetmol.comjpt.com Neural progenitor cells are stem cells that have the potential to develop into various types of neural cells. The presence of the IKVAV sequence can guide this differentiation process, favoring the neuronal lineage. jpt.commdpi.com Hydrogels biofunctionalized with IKVAV have been shown to induce the rapid differentiation of neural progenitor cells into neurons. jpt.com This highlights the peptide's capacity to provide specific cues to stem cells, influencing their fate and contributing to the formation of new neural tissue.

| Neural Cell Behavior | Effect of this compound | Observed Outcome |

|---|---|---|

| Neurite Outgrowth | Induction | Extension of neurites from neuronal cell bodies. nih.govadelphi.edu |

| Neural Progenitor Cell Differentiation | Promotion | Differentiation into mature neurons. targetmol.comjpt.com |

Human Neural Stem/Progenitor Cell (hNSC) Support and Differentiation

The this compound peptide sequence is a potent promoter of neural cell development, providing crucial support for the attachment, growth, and differentiation of human neural stem/progenitor cells (hNSCs). nih.govbachem.com It has been identified as a key bioactive peptide for applications in neuronal tissue engineering due to its capacity to facilitate the rapid differentiation of neural progenitor cells into neurons. novoprolabs.com

Research demonstrates that surfaces coated with a short peptide containing the IKVAV sequence can effectively support the long-term culture of hNSCs, allowing them to attach and proliferate to confluence for continuous passaging. nih.gov More importantly, this peptide sequence directs the differentiation fate of these stem cells. In one study, hNSCs cultured on a short IKVAV peptide-coated surface showed a significantly higher rate of neuronal differentiation compared to those cultured on whole laminin. nih.govresearchgate.net After two weeks, over 50% of the hNSCs differentiated into neurons (identified by β-III-tubulin staining), with about 30% becoming glial cells (identified by GFAP staining). researchgate.net In contrast, only about 10% of hNSCs on whole-laminin substrates differentiated into neurons, while over 70% became glial cells. nih.govresearchgate.net This indicates a selective and potent effect of the IKVAV sequence in promoting neurogenesis from human neural stem cells. nih.gov The ability of IKVAV to be functionalized onto various scaffolds, such as hydrogels, further enhances its utility in promoting neural differentiation and nerve regeneration. mdpi.comresearchgate.net

Table 1: Effect of this compound on hNSC Differentiation Use the dropdown to filter by experimental condition.

| Experimental Condition | Cell Type | Outcome | Key Findings | Reference |

| IKVAV Peptide-Coated Surface | Human Neural Stem/Progenitor Cells (hNSCs) | Neuronal Differentiation | Over 50% of hNSCs differentiated into neurons after 2 weeks. | nih.govresearchgate.net |

| Whole Laminin-Coated Surface (Control) | Human Neural Stem/Progenitor Cells (hNSCs) | Glial Differentiation | Approximately 10% of hNSCs differentiated into neurons; over 70% differentiated into glial cells. | nih.govresearchgate.net |

| IKVAV Biofunctionalized Hydrogels | Neural Progenitor Cells | Neuronal Differentiation and Neurite Outgrowth | Induces rapid differentiation into neurons and promotes neurite extension. | novoprolabs.com |

| IKVAV-Modified Scaffolds | Human Mesenchymal Stem Cells (hMSCs) | Neural Differentiation | Promotes the differentiation of hMSCs towards a neural cell lineage. | mdpi.com |

Signal Transduction Pathway Activation

The biological activities of this compound are mediated through the activation of specific intracellular signal transduction pathways. Upon binding to cell surface receptors, the peptide initiates a cascade of phosphorylation events that regulate critical cellular functions like proliferation and survival. The two primary pathways implicated in its mechanism are the MAPK/ERK1/2 and PI3K/Akt signaling pathways.

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK1/2) pathway is a central regulator of cell proliferation, and its activation is a key event in the cellular response to this compound. nih.gov Studies on bone marrow mesenchymal stem cells (BMMSCs) have shown that the IKVAV peptide stimulates population growth and proliferation by activating this pathway. medchemexpress.combiocat.comacetherapeutics.comruixibiotech.com

Treatment of BMMSCs with the IKVAV peptide leads to a dose- and time-dependent increase in the phosphorylation levels of ERK1/2. nih.govmedchemexpress.com This activation of ERK1/2 is fundamental for the G1/S transition in the cell cycle, triggering the induction of cyclin D1 and promoting cell entry into the S phase, a hallmark of proliferation. nih.gov The proliferative effect of the IKVAV peptide can be significantly diminished by using a specific MAPK/ERK inhibitor, such as PD98059, which blocks the phosphorylation of ERK1/2 and consequently reduces cell viability and the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA). nih.gov This demonstrates that the MAPK/ERK1/2 pathway is a critical component of the molecular mechanism by which this compound stimulates cell proliferation. nih.gov

In concert with the MAPK/ERK pathway, the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway plays an equally vital role in mediating the effects of this compound. nih.gov This pathway is essential for cell survival, growth, and proliferation. plos.orgtandfonline.com The IKVAV peptide has been shown to stimulate the growth and proliferation of BMMSCs by activating the PI3K/Akt pathway. medchemexpress.comabmole.comacetherapeutics.com

Exposure of BMMSCs to the IKVAV peptide results in a significant, dose- and time-dependent increase in the phosphorylation of Akt. nih.govmedchemexpress.com Activated Akt influences cell cycle progression by phosphorylating downstream targets that regulate cell division. nih.gov The importance of this pathway in IKVAV-induced proliferation is highlighted by experiments using PI3K inhibitors like wortmannin (B1684655). nih.gov The application of such inhibitors blocks the IKVAV-induced phosphorylation of Akt, leading to a down-regulation of PCNA expression and a reduction in cell viability. nih.gov These findings confirm that the PI3K/Akt signaling pathway is indispensable for the proliferative effects induced by the this compound peptide. nih.gov

Table 2: Signal Transduction Pathways Activated by this compound Use the dropdown to filter by pathway.

| Pathway | Cell Type | Key Effect | Molecular Outcome | Reference |

| MAPK/ERK1/2 | Bone Marrow Mesenchymal Stem Cells (BMMSC) | Proliferation, Cell Cycle Progression | Increased phosphorylation of ERK1/2. | nih.govmedchemexpress.com |

| PI3K/Akt | Bone Marrow Mesenchymal Stem Cells (BMMSC) | Proliferation, Survival | Increased phosphorylation of Akt. | nih.govmedchemexpress.com |

| MAPK/ERK1/2 | Bone Marrow Mesenchymal Stem Cells (BMMSC) | Inhibition by PD98059 | Reduced p-ERK1/2 levels, decreased cell viability and PCNA expression. | nih.gov |

| PI3K/Akt | Bone Marrow Mesenchymal Stem Cells (BMMSC) | Inhibition by Wortmannin | Reduced p-Akt levels, decreased cell viability and PCNA expression. | nih.gov |

Extracellular Matrix Remodeling and Proteolytic Enzyme Regulation

The this compound peptide also plays a role in the dynamic processes of extracellular matrix (ECM) remodeling. This involves influencing the expression and activity of proteolytic enzymes that are responsible for the degradation and restructuring of the ECM, a process crucial for cell migration, tissue repair, and angiogenesis.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade various components of the ECM. clinicsinoncology.comfrontiersin.org The IKVAV peptide can modulate the expression of specific MMPs. Research has shown that the laminin α1 chain-derived IKVAV sequence can alter the expression of MMP-2 and MMP-9. nih.gov This modulation is believed to occur through calcium-dependent integrin signaling mechanisms. nih.gov MMPs, in turn, are involved in the degradation of laminin itself, suggesting a feedback loop where laminin-derived peptides can influence the turnover of their parent protein. nih.gov The regulation of MMP activity is critical in contexts like tumor cell invasion and angiogenesis, where the breakdown of the ECM is a prerequisite for cell movement. clinicsinoncology.com

Collagenase IV, a type of MMP (specifically MMP-2 and MMP-9, also known as gelatinases), is responsible for degrading type IV collagen, the main structural component of basement membranes. The this compound peptide is known to promote the production of collagenase IV. targetmol.comnovoprolabs.compnas.orgnih.govdergipark.org.tr This activity is a key aspect of its function in processes that require the breaching of basement membranes, such as neurite outgrowth through tissue barriers and tumor cell metastasis. pnas.orgnih.gov By stimulating collagenase IV production, the IKVAV peptide facilitates the remodeling of the ECM, enabling cells to navigate and invade surrounding tissues. dergipark.org.tr

Table 3: Regulation of Extracellular Matrix Components by this compound Use the dropdown to filter by enzyme/process.

| Regulated Process/Enzyme | Effect | Cellular Context | Mechanism | Reference |

| MMP Expression | Altered expression of MMP-2 and MMP-9 | Neural Stem Cells | Mediated by calcium-dependent integrin signaling. | nih.gov |

| Collagenase IV Production | Promotes/Stimulates production | Various (e.g., endothelial cells, tumor cells) | Facilitates degradation of type IV collagen in basement membranes. | targetmol.comnovoprolabs.compnas.orgnih.govdergipark.org.tr |

| Extracellular Matrix Remodeling | Invasion, Migration | Untransformed Mammary Epithelial Cells | MMP inhibitors abolish invasive activity. | osti.gov |

Gelatinase B Synthesis

The this compound peptide has been shown to influence the activity of proteases, which are enzymes that break down proteins. nih.govtandfonline.com Specifically, research has demonstrated that the IKVAV sequence can lead to an increase in protease activity. nih.gov In studies involving melanoma K-1735 clones, the addition of IKVAV initiated an invasive phenotype when the cells were cultured on a basement membrane matrix (BME/Matrigel). nih.gov Analysis of the conditioned medium from these cells using zymography revealed a dose-dependent increase in the activity of matrix metalloproteinase-2 (MMP-2). nih.gov

Furthermore, while direct studies on this compound and Gelatinase B (also known as MMP-9) are specific, related research on a similar laminin-derived peptide, seryl-isoleucyl-lysyl-valyl-alanyl-valine (SIKVAV), has shown it induces MMP-9 expression in human monocytes. oup.com The IKVAV sequence is also reported to promote the production of collagenase IV, another type of matrix metalloproteinase. targetmol.com This suggests a broader role for IKVAV-related sequences in modulating the expression and activity of matrix metalloproteinases, which are critical for tissue remodeling in both physiological and pathological conditions.

Angiogenesis Regulation

This compound is a recognized promoter of angiogenesis, the formation of new blood vessels. researchgate.netnih.govtandfonline.com This pro-angiogenic function is a key aspect of its biological activity. nih.gov The peptide's ability to stimulate angiogenesis may be a contributing factor to its observed effects on tumor growth. nih.gov

To investigate its in vivo angiogenic activity, an artificial extracellular matrix (ECM) protein containing the IKVAV sequence, named EREI2CBD, was developed. nih.gov This fusion protein was designed to bind to collagen type I and promote the formation of tubular networks by vascular endothelial cells in vitro. nih.gov When tested in a chick chorioallantoic membrane (CAM) assay, EREI2CBD was found to significantly increase both the number and the area of vascular branches, confirming the potent in vivo angiogenic activity of the IKVAV sequence. nih.gov

Influence on Tumor Progression and Metastasis

The IKVAV peptide is a potent stimulator of tumor progression and metastasis. nih.govtandfonline.comnih.gov Its influence extends to enhancing tumor growth, promoting the colonization of distant organs by cancer cells, and mediating cell-to-cell interactions that facilitate metastasis. nih.govnih.govhuji.ac.il

Enhanced Tumor Growth

Multiple studies have demonstrated that this compound actively promotes tumor growth. medchemexpress.comnih.govabmole.com When co-injected with B16F10 melanoma cells in mice, the IKVAV peptide led to a significant increase in the number of lung tumor colonies. nih.gov This effect on tumor growth is thought to be linked, at least in part, to the peptide's ability to stimulate angiogenesis, thereby providing tumors with the necessary blood supply to expand. nih.gov

Stimulation of Liver Colonization by Cancer Cells

The role of this compound in metastasis is particularly evident in its ability to promote the colonization of the liver by cancer cells. nih.govhuji.ac.il In studies using nude mice, the co-injection of the IKVAV peptide with human colon cancer cell lines (HM7 and LiM6) via the splenic-portal vein resulted in a significant increase in liver metastasis. nih.govhuji.ac.il This was quantified by both an increase in liver weight and a higher number of tumor nodules compared to controls. nih.govhuji.ac.il

Interestingly, the increased liver colonization was not due to a greater number of cancer cells initially reaching the liver. nih.govhuji.ac.il Instead, the IKVAV peptide appeared to enhance the retention of the tumor cells within the liver, suggesting it plays a critical role in the establishment of metastatic foci. nih.govhuji.ac.il

Table 1: Effect of IKVAV Peptide on Liver Colonization by Human Colon Cancer Cells

| Cell Line | Treatment | Mean Liver Weight (g) ± SEM | P-value (vs. Control) | Mean Number of Nodules ± SEM | P-value (vs. Control) |

| HM7 | Control | 1.10 ± 0.05 | - | 11.8 ± 3.4 | - |

| HM7 | IKVAV Peptide | 1.94 ± 0.23 | < 0.005 | 32.3 ± 7.2 | < 0.02 |

Data adapted from studies on splenic-portal inoculation in nude mice, assessed after 3 weeks. nih.govhuji.ac.il

Induction of Homotypic Tumor Cell Adhesion

One of the mechanisms by which this compound is thought to promote metastasis is through the induction of homotypic adhesion, which is the adhesion of cancer cells to one another. nih.govhuji.ac.il Flow analysis of tumor cells has indicated that the IKVAV peptide can stimulate this type of cell-cell interaction. nih.govhuji.ac.il This enhanced intercellular adhesion may contribute to the formation of tumor cell aggregates, increasing their survival in circulation and their ability to establish secondary tumors at distant sites like the liver. nih.govhuji.ac.ilrsc.org

Involvement in Inflammatory Responses

The this compound peptide also appears to be involved in inflammatory responses, primarily through its interaction with immune cells and signaling pathways. Evidence suggests that a closely related peptide, SIKVAV, can induce the expression of MMP-9 (Gelatinase B) in human monocytes, which are key cells in the inflammatory process. oup.com Furthermore, this compound has been reported to inhibit the NF-κB/MAPK signaling pathway, a central pathway that regulates inflammatory gene expression. medchemexpress.com This interaction with critical inflammatory pathways and immune cells indicates a modulatory role for the peptide in inflammation.

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQUSYWGKLRJRA-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927101 | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131167-89-0 | |

| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of H Ile Lys Val Ala Val Oh

Prostaglandin E2 Synthesis

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, a sequence derived from the α1 chain of laminin (B1169045), is closely related to the hexapeptide H-Ser-Ile-Lys-Val-Ala-Val-OH (SIKVAV), which has been shown to modulate inflammatory responses, including the synthesis of Prostaglandin E2 (PGE2). nih.govnovoprolabs.com Research on the SIKVAV peptide provides significant insights into the potential mechanisms by which this compound may influence PGE2 production, particularly in immune cells such as monocytes.

Detailed research has demonstrated that the laminin-derived SIKVAV peptide can induce the synthesis of PGE2 in human monocyte cultures. nih.gov The nature of this induction is dependent on the culture conditions. For instance, when monocytes are cultured on a substrate of SIKVAV or in suspension with the peptide, the synthesis of PGE2 is stimulated. nih.gov This effect is further amplified when a mitogen, such as concanavalin (B7782731) A, is present. nih.gov

However, the response of monocytes to soluble SIKVAV is different if the cells are already adherent. In such cases, the peptide by itself does not trigger the production of PGE2. nih.gov This suggests that the interaction of the peptide with the cell surface and the activation state of the monocytes are critical factors in initiating the signaling cascade that leads to PGE2 synthesis. nih.gov Interestingly, the intact laminin molecule did not elicit the same response, indicating that the SIKVAV sequence, when exposed, is a key mediator of this specific inflammatory-like response. nih.gov

The induction of PGE2 by laminin fragments containing the SIKVAV sequence may have physiological and pathological implications, contributing to the inflammatory response during processes like wound healing or in chronic inflammatory conditions. novoprolabs.commade-in-china.com

The following table summarizes the findings from a study on the effect of the related SIKVAV peptide on Prostaglandin E2 synthesis in human monocytes.

| Condition | Prostaglandin E2 (pg/ml) |

|---|---|

| Control (no peptide) | < 250 |

| SIKVAV (100 µg/ml) in suspension | 1000 ± 150 |

| Concanavalin A (10 µg/ml) | 1750 ± 200 |

| SIKVAV (100 µg/ml) + Concanavalin A (10 µg/ml) in suspension | 3500 ± 300 |

Synthetic Strategies and Chemical Modifications of H Ile Lys Val Ala Val Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing IKVAV and its derivatives. nih.govbachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov The key advantage of SPPS is that excess reagents and soluble by-products can be easily removed by simple filtration and washing, which simplifies the purification process significantly. bachem.combiotage.com The entire process consists of repeated cycles of deprotection and coupling until the desired peptide sequence is assembled. creative-peptides.comdu.ac.in

Fmoc/Boc Chemistry Approaches

Two primary chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry, named after the temporary protecting group used for the α-amino group of the amino acids. biotage.comdu.ac.in

The Fmoc/tBu strategy is the most widely used approach for the synthesis of IKVAV. nih.govadvancedchemtech.com In this method, the Nα-amino group is protected by the base-labile Fmoc group, while amino acid side chains, such as the ε-amino group of lysine (B10760008), are protected by acid-labile groups like tert-butyl (tBu) or Boc. chempep.comp3bio.com The Fmoc group is stable under acidic conditions but is removed by a secondary amine, typically a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF). creative-peptides.compeptide.com The Boc group on the lysine side chain, however, is stable under these basic conditions and remains intact throughout the synthesis. advancedchemtech.comp3bio.com It is only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA). advancedchemtech.comp3bio.com

The Boc/Bzl strategy represents an alternative approach. Here, the Nα-amino group is protected by the acid-labile Boc group, which is removed by moderate concentrations of TFA. biotage.com Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or urethanes, which are stable to the repeated TFA deprotection steps but are cleaved by strong acids like hydrofluoric acid (HF) during the final step. biotage.com While historically significant, the harsh conditions required for final cleavage (HF) have made the Fmoc/tBu strategy more common in modern peptide synthesis.

For the synthesis of H-Ile-Lys-Val-Ala-Val-OH, the use of Fmoc-Lys(Boc)-OH is a critical component of the Fmoc/tBu strategy, as it provides orthogonal protection of the two amino groups of lysine. chempep.comnih.gov

| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., Boc, tBu) | Strong acid-labile (e.g., Bzl) |

| Nα-Deprotection Reagent | Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Final Cleavage Reagent | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Key Lysine Derivative for IKVAV | Fmoc-Lys(Boc)-OH | Boc-Lys(Cl-Z)-OH |

Coupling and Deprotection Protocols

Each cycle in SPPS involves a deprotection step to free the N-terminal amine, followed by a coupling step to add the next amino acid. bachem.com

Coupling Protocols: The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is an energetically unfavorable process that requires activation. creative-peptides.com This is achieved using coupling reagents. Common reagents used in the synthesis of IKVAV include uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govnih.govmdpi.com These reactions are typically performed in a polar aprotic solvent such as DMF and in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction. nih.govnih.govmdpi.com The general procedure involves pre-activating the Fmoc-protected amino acid with the coupling reagent and base before adding it to the resin. peptide.com

Deprotection Protocols: In the widely used Fmoc strategy, the deprotection step involves treating the resin-bound peptide with a solution of 20-50% piperidine in DMF. peptide.comnih.gov This treatment cleaves the Fmoc group, liberating the N-terminal amine for the next coupling cycle. creative-peptides.com Following deprotection, extensive washing with DMF is necessary to completely remove the piperidine and the cleaved Fmoc adducts. peptide.com

After the full peptide sequence is assembled, the final step is cleavage. This involves treating the resin with a strong acid cocktail, most commonly containing TFA. nih.gov This single step cleaves the peptide from the resin support and simultaneously removes all acid-labile side-chain protecting groups (like the Boc group on lysine), yielding the crude peptide product. p3bio.comnih.gov

Design and Synthesis of this compound Derivatives and Chimeric Peptides

To enhance the biological activity, stability, or self-assembly properties of IKVAV, numerous derivatives and chimeric peptides have been designed and synthesized. These modifications often involve adding functional groups to the termini or extending the peptide sequence.

Aromatic Peptide Amphiphiles (e.g., Phenyl-capped and Perfluorophenyl-capped IKVAV)

Aromatic peptide amphiphiles are created by attaching a hydrophobic aromatic group to the peptide sequence, inducing self-assembly into nanostructures like fibers and hydrogels. nih.govrsc.orgrsc.org This is a strategy to present the bioactive IKVAV sequence on a nanofiber scaffold, mimicking the extracellular matrix. nih.gov

The synthesis of these derivatives follows standard SPPS protocols for the IKVAV sequence. After the final amino acid (Isoleucine) is coupled and its Fmoc group is removed, the aromatic capping group is attached to the free N-terminus. For example:

Phenyl-capped IKVAV (Ben-IKVAV) is synthesized by coupling 2-phenylacetic acid to the N-terminus of the resin-bound IKVAV sequence using HBTU and DIEA as coupling agents. nih.gov

Perfluorophenyl-capped IKVAV (PFB-IKVAV) is synthesized similarly, using 2-(perfluorophenyl)acetic acid as the capping agent. nih.gov

Following the capping reaction, the peptide amphiphile is cleaved from the resin using TFA. nih.gov These modifications result in materials that can self-assemble into ordered structures driven by π-π interactions between the aromatic groups. nih.gov

Extended and Modified Laminin-Derived Sequences (e.g., SIKVAV, Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys)

Extending the IKVAV sequence with additional amino acids can enhance its bioactivity or introduce new functionalities. These longer or modified peptides are also synthesized using SPPS.

SIKVAV : This extended sequence from the laminin (B1169045) A1 chain has been shown to be involved in angiogenesis and protease activity. lktlabs.comnih.gov Its synthesis follows the same SPPS principles as IKVAV, with the addition of a serine residue at the N-terminus. researchgate.net

KIKVAVK : To facilitate cross-linking into hydrogel matrices, the IKVAV sequence has been flanked with lysine residues. The KIKVAVK analog was synthesized using Fmoc SPPS on a Rink amide resin. mdpi.com The additional lysine residues provide primary amine groups that can be used for covalent conjugation. mdpi.com

SLSLAAAEIKVAV : This sequence is an example of a peptide amphiphile where the IKVAV epitope is combined with a β-sheet-forming sequence (SLSL) and a solubilizing sequence (AAAE), attached to a hydrophobic alkyl tail. northwestern.edu This design promotes self-assembly into nanofibers that display the IKVAV signal on their surface. northwestern.edu

| Derivative/Analog | Modification | Synthetic Strategy/Purpose |

|---|---|---|

| Ben-IKVAV | N-terminal capping with 2-phenylacetic acid | Induces self-assembly into aromatic peptide amphiphiles. nih.gov |

| PFB-IKVAV | N-terminal capping with 2-(perfluorophenyl)acetic acid | Enhances π-π interactions for more ordered self-assembly. nih.govnih.gov |

| SIKVAV | N-terminal extension with Serine | A longer, naturally occurring laminin sequence with distinct biological activities. lktlabs.comnih.gov |

| KIKVAVK | Flanking with Lysine residues at both termini | Provides additional amine groups for cross-linking into biomaterials. mdpi.com |

| SLSLAAAEIKVAV | N-terminal extension with a structural peptide sequence | Designed as a peptide amphiphile for self-assembly into bioactive nanofibers. northwestern.edu |

Bioconjugation Techniques for Material Functionalization

To create bioactive materials, the synthesized IKVAV peptide is often covalently attached, or bioconjugated, to a larger scaffold material such as a polymer or protein. nih.gov This process immobilizes the peptide, presenting it to cells in a more physiologically relevant context.

Several chemical strategies are employed for bioconjugation:

Carbodiimide (B86325) Chemistry : This is a common method for forming an amide bond between a carboxyl group on a material and an amine group on the peptide (or vice versa). Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), activate carboxyl groups to react with the N-terminal amine or the lysine side-chain amine of IKVAV. This technique has been used to conjugate IKVAV to collagen and aminated polymer surfaces. nih.govnih.gov

Succinimidyl Ester Chemistry : Polymers can be functionalized with succinimidyl valerate (B167501) (SVA) groups, which are highly reactive toward primary amines. For instance, IKVAV has been conjugated to Acrylate-PEG-SVA via an amine substitution reaction, where the N-terminal amine of the peptide displaces the SVA group to form a stable amide bond. nih.gov

Cross-linking with Aldehydes : Peptides containing free amine groups, such as the KIKVAVK analog, can be incorporated into protein-based materials like gelatin and cross-linked in situ using agents like glutaraldehyde. mdpi.com The aldehyde reacts with the amine groups on both the peptide and the gelatin to form a stable, functionalized hydrogel. mdpi.com

Thiol-Maleimide Chemistry : While not explicitly detailed for IKVAV in the provided context, this is another powerful bioconjugation technique. A cysteine residue can be added to the peptide sequence to provide a free thiol group, which can then react specifically with a maleimide-functionalized material.

These techniques allow for the stable immobilization of IKVAV onto and within various biomaterials, including hydrogels, sponges, and functionalized surfaces, to enhance their bioactivity for applications like promoting neural stem cell attachment and differentiation. nih.govresearchgate.netmdpi.com

Conjugation to Polyethylene (B3416737) Glycol (PEG)

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a peptide, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic molecules. bachem.com For this compound, this modification can enhance solubility, increase circulating half-life by reducing renal clearance, and shield the peptide from enzymatic degradation. bachem.comyoutube.com

The primary sites for PEG conjugation on the this compound sequence are the primary amine groups: the α-amino group of the N-terminal Isoleucine and, more commonly, the ε-amino group of the Lysine side chain. bachem.comrsc.org The choice of conjugation chemistry is critical to preserving the peptide's biological activity. Common methods involve the use of activated PEG derivatives that react with these amine groups under specific conditions. For instance, Acrylate-PEG-succinimidyl valerate (Acryl-PEG-SVA) can be used to react with the peptide's amine groups via an amine substitution reaction, typically carried out in a buffered solution at a slightly alkaline pH (around 8.0-8.5) to facilitate the reaction. nih.gov

In one study, the IKVAV sequence, as part of a larger biomaterial construct, was conjugated to PEG to form hydrogels. nih.gov This approach leverages the biocompatibility of PEG to create a three-dimensional scaffold that presents the bioactive peptide in a structured manner, demonstrating the utility of PEGylation not just for systemic delivery but also for creating functional biomaterials for tissue engineering. nih.govnih.gov

| Activated PEG Reagent | Target Functional Group on Peptide | Resulting Linkage | Key Reaction Conditions |

| PEG-Succinimidyl Carbonate (PEG-SC) | α- or ε-Amino group (Ile, Lys) | Carbamate | pH 7.5-8.5 |

| PEG-Succinimidyl Valerate (PEG-SVA) | α- or ε-Amino group (Ile, Lys) | Amide | pH 8.0-8.5 |

| PEG-Aldehyde (PEG-ALD) | α-Amino group (N-terminus) | Secondary Amine (after reductive amination) | pH 6.5-7.5, requires reducing agent (e.g., NaCNBH₃) |

| PEG-Maleimide (PEG-MAL) | Thiol group (requires Cys substitution) | Thioether | pH 6.5-7.5 |

Tethering to Hyaluronic Acid

Hyaluronic acid (HA) is a naturally occurring polysaccharide found in the extracellular matrix, known for its biocompatibility and role in tissue homeostasis. Tethering the this compound peptide to HA creates a potent biomaterial that combines the structural and hydrating properties of HA with the cell-signaling capabilities of the IKVAV sequence. purdue.eduresearchgate.net Such conjugates are of significant interest for promoting neural regeneration and tissue repair. researchgate.net

Chemical conjugation is typically achieved by forming a stable amide bond between the carboxylic acid groups on the HA backbone and the primary amine groups on the peptide (N-terminus or Lysine side chain). This reaction often employs carbodiimide chemistry, such as the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), to activate the carboxyl groups for reaction with the peptide's amines.

Studies have demonstrated the successful functionalization of HA hydrogels with the IKVAV peptide. purdue.edunih.gov These IKVAV-HA materials have been shown to support neural stem cell attachment and neurite extension, and to promote tissue repair and axonal regeneration in brain injury models. researchgate.netnih.gov The peptide's presence on the HA scaffold provides specific binding sites for cell surface receptors, enhancing cell-material interactions. nih.gov

Incorporation into Elastin-like Polypeptides (ELPs)

Elastin-like polypeptides (ELPs) are genetically engineered biopolymers composed of repeating pentapeptide sequences (commonly Val-Pro-Gly-Xaa-Gly) derived from human tropoelastin. tue.nl They exhibit a unique, tunable thermal-responsive behavior, undergoing a reversible phase transition from soluble chains to aggregated coacervates above a specific lower critical solution temperature (LCST). tue.nl

Incorporating the this compound sequence into an ELP structure is a powerful strategy for creating advanced "smart" biomaterials. This is achieved through recombinant DNA technology, where the gene encoding the IKVAV sequence is fused with the gene encoding the ELP repeats. The resulting fusion protein is then expressed in a host system, typically E. coli, and purified. nih.govresearchgate.net

A key study detailed the successful production of an ELP containing the IKVAV sequence (ELP-IKVAV). nih.govresearchgate.net The research highlighted several important findings:

Expression and Purification : The ELP-IKVAV was successfully expressed in E. coli and purified.

Thermal Behavior : The transition temperature for both ELP-IKVAV and a control ELP with a scrambled sequence (ELP-VKAIV) was determined to be 23 °C.

Aggregation Properties : A significant finding was that while the phase transition was reversible for the control ELP, the ELP-IKVAV exhibited irreversible aggregation, forming structures with characteristics similar to amyloid-like fibrils. This suggests that the IKVAV sequence itself can induce fibrillary self-assembly. nih.govresearchgate.net

Biomaterial Formation : The purified ELP-IKVAV was cross-linked with functionalized PEG to form hydrogels, which supported the growth of sensory neurons and showed no signs of inflammation when implanted in vivo. nih.gov

This approach combines the biological activity of the IKVAV peptide with the stimuli-responsive and tunable physical properties of ELPs, opening avenues for applications in injectable scaffolds for tissue engineering and controlled drug delivery.

| Property | ELP with Scrambled Sequence (ELP-VKAIV) | ELP with IKVAV Sequence (ELP-IKVAV) |

| Bioactive Sequence | VKAIV (scrambled) | IKVAV (native) |

| Transition Temperature (Tt) | 23 °C | 23 °C |

| Phase Transition | Fully Reversible | Irreversible Aggregation |

| Aggregate Characteristics | N/A | Amyloid-like characteristics |

| Neuronal Response | Baseline neurite length on hydrogels | Significantly longer neurite length on hydrogels |

Considerations for Peptide Purity and Counterion Effects (e.g., Trifluoroacetic Acid)

The synthesis and purification of peptides like this compound, typically via Solid-Phase Peptide Synthesis (SPPS), involve the use of strong acids, most notably Trifluoroacetic Acid (TFA). genscript.com TFA is used for the final cleavage of the peptide from the resin support and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). genscript.commdpi.com

While essential for the manufacturing process, residual TFA in the final lyophilized peptide product can significantly impact experimental outcomes. The TFA does not exist as a free acid but as a trifluoroacetate (B77799) anion, which acts as a counterion, forming a salt with positively charged groups on the peptide. genscript.commdpi.com In this compound, these positive charges are located at the N-terminal α-amino group and the ε-amino group of the Lysine residue.

The presence of this TFA counterion can lead to several issues:

Biological Interference : Residual TFA has been shown to cause unpredictable effects in cell-based assays, sometimes inhibiting cell proliferation at low concentrations and at other times promoting it. genscript.com It can also elicit unwanted immune responses in in vivo studies. nih.gov

Structural Interference : TFA can interfere with physicochemical characterization. Notably, it exhibits a strong infrared (IR) absorption band around 1670 cm⁻¹, which overlaps with the peptide's characteristic amide I band (1600–1700 cm⁻¹), complicating structural analysis by FTIR spectroscopy. genscript.com

pH Alteration : The acidic nature of the counterion can alter the pH of peptide solutions, potentially affecting experimental conditions and structure-function relationships. genscript.com

Given these potential artifacts, it is often necessary to remove or exchange the TFA counterion for a more biologically benign one, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻). lifetein.comomizzur.com Several methods are available for this exchange. researchgate.net

| Method | Description | Advantages | Disadvantages |

| Lyophilization from HCl | The peptide is dissolved in a dilute solution of hydrochloric acid (e.g., 10-100 mM HCl) and then freeze-dried. The process is typically repeated 2-3 times. lifetein.compeptide.comnih.gov | Simple, effective for exchanging TFA with chloride. | Requires handling of strong acid; very low pH could potentially degrade sensitive peptides. researchgate.net |

| Ion-Exchange Chromatography | The peptide solution is passed through an anion-exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate or chloride). peptide.com | Can be highly efficient and allows for exchange with a variety of counterions, including weaker acids like acetic acid. | Can be more time-consuming; peptide recovery may be lower. |

| Modified RP-HPLC | The peptide is purified using an HPLC mobile phase that contains the desired final acid (e.g., acetic acid or HCl) instead of TFA. lifetein.com | Combines purification and counterion exchange into a single process. | Separation efficiency and peak shape may be inferior compared to using TFA as an ion-pairing agent. |

Therefore, for rigorous and reproducible studies involving this compound, it is critical to consider the purity not just in terms of peptide sequence but also in terms of its counterion composition. Proper quantification and, if necessary, exchange of TFA is a crucial step to ensure that the observed biological effects are attributable to the peptide itself and not to process-related impurities. mdpi.com

Structural and Biophysical Characterization of H Ile Lys Val Ala Val Oh and Self Assembled Systems

Self-Assembly Mechanisms and Supramolecular Organization

The ability of peptides to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and biomaterial design. The driving forces behind this phenomenon are a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces.

Formation of Nanofibers

While the unmodified H-Ile-Lys-Val-Ala-Val-OH sequence is a potent biological signaling molecule, its self-assembly into nanofibers is most prominently observed when it is incorporated into larger, amphiphilic molecular designs. For instance, peptide amphiphiles (PAs) that feature the IKVAV sequence can self-assemble into nanofibers. This process is often triggered by changes in the ionic strength of the solution, which screen the electrostatic repulsions between charged residues and allow for the dominant hydrophobic and hydrogen bonding interactions to drive the formation of one-dimensional nanostructures.

In these engineered systems, the self-assembly mechanism typically follows a hierarchical pattern. Individual peptide amphiphile molecules first form cylindrical micelles, which then elongate and associate to form nanofibers. These nanofibers can further entangle to create a complex network. The resulting nanofibers often display the IKVAV epitope at a high density on their surface, which is crucial for their biological activity.

Studies on aromatic-capped IKVAV derivatives, such as phenyl-capped (Ben-IKVAV) and perfluorophenyl-capped (PFB-IKVAV), have provided further insight into the self-assembly process. nih.gov In aqueous solutions, these modified peptides self-assemble into nanofibers with diameters ranging from 4 to 10 nm. nih.gov The driving forces for the assembly of these derivatives include not only hydrogen bonding but also π-π stacking interactions between the aromatic capping groups. nih.gov

Development of Peptide-Based Hydrogels

The network of self-assembled nanofibers can entrap large amounts of water, leading to the formation of hydrogels. These hydrogels are of particular interest in biomedical applications as they can mimic the extracellular matrix (ECM). Similar to nanofiber formation, the development of hydrogels based on this compound typically involves its incorporation into larger molecular frameworks or chemical conjugation to polymers.

For example, when aromatic-capped IKVAV peptides self-assemble into a dense network of nanofibers, they form stable, translucent hydrogels at a concentration of 1 wt% under physiological pH. nih.gov The mechanical properties of these hydrogels, such as their stiffness, can be characterized by oscillatory rheology. The storage modulus (G'), a measure of the elastic response of the material, has been reported to be significantly higher than the loss modulus (G''), indicating the formation of a viscoelastic gel. nih.gov

Furthermore, the IKVAV peptide has been covalently conjugated to various polymers, such as polyethylene (B3416737) glycol (PEG) and hyaluronic acid (HA), to create hydrogels for tissue engineering applications, particularly for neural and muscular regeneration. nih.govpurdue.edu In these systems, the polymer provides the structural scaffold of the hydrogel, while the pendant IKVAV peptides provide bioactive cues to encapsulated or surrounding cells.

Conformational Analysis and Secondary Structure Elucidation

The biological activity and self-assembly propensity of peptides are intimately linked to their secondary structure. Spectroscopic techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating the conformational states of peptides in different environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information about peptide secondary structure by probing the vibrational frequencies of the amide bonds in the peptide backbone. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.

For self-assembled aromatic-capped IKVAV peptides, FTIR spectra show a strong absorption peak around 1630 cm⁻¹. nih.gov This frequency is characteristic of intermolecular hydrogen bonding in a β-sheet conformation, corroborating the findings from CD spectroscopy. nih.gov The presence of this band confirms that the self-assembly into nanofibers is stabilized by the formation of an extensive network of hydrogen bonds between the peptide backbones. In contrast, the absence of a prominent peak in this region for the non-assembled state would suggest a lack of ordered secondary structure.

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-helix | 1650-1658 |

| β-sheet | 1620-1640 (low frequency), 1680-1700 (high frequency, for antiparallel sheets) |

| β-turn | 1660-1685 |

| Random Coil | 1640-1650 |

Molecular Interactions with Biological Targets

The biological effects of this compound are mediated by its specific interactions with cell surface receptors, which in turn trigger intracellular signaling cascades. The primary receptors for the IKVAV sequence are members of the integrin family, a class of heterodimeric transmembrane proteins that mediate cell-matrix adhesion and signaling.

The IKVAV sequence is known to bind to several integrin subtypes, with some reports suggesting interactions with α2β1, α3β1, α4β1, and α6β1 integrins. nih.gov However, the specificity of these interactions can vary depending on the cell type and the context in which the peptide is presented. For instance, studies on human mesenchymal stem cells have shown that their adhesion to IKVAV-functionalized surfaces is significantly reduced by blocking the α4β1 integrin. nih.gov In macrophages, the IKVAV peptide has been shown to interact with and partially block the α2β1 integrin, leading to a modulation of the macrophage phenotype from a pro-inflammatory to a pro-healing state. nih.gov

The binding of IKVAV to integrins initiates a cascade of intracellular signaling events. Among the key pathways activated are the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK1/2) and the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathways. These pathways are central regulators of cell proliferation, survival, differentiation, and migration. The activation of these pathways by IKVAV has been shown to promote cell adhesion, neurite outgrowth in neuronal cells, and the proliferation of bone marrow mesenchymal stem cells.

| Biological Target | Reported Interacting Integrin Subtypes | Downstream Signaling Pathways |

| Cell Surface Receptors | α2β1, α3β1, α4β1, α6β1 | MAPK/ERK1/2, PI3K/Akt |

Compound Names

| Abbreviation | Full Name |

| This compound | Isoleucyl-lysyl-valyl-alanyl-valine |

| IKVAV | Isoleucyl-lysyl-valyl-alanyl-valine |

| Ben-IKVAV | Phenyl-capped Isoleucyl-lysyl-valyl-alanyl-valine |

| PFB-IKVAV | Perfluorophenyl-capped Isoleucyl-lysyl-valyl-alanyl-valine |

| PEG | Polyethylene glycol |

| HA | Hyaluronic acid |

Receptor Binding Studies

The biological activity of the IKVAV peptide is initiated by its interaction with specific cell surface receptors. Integrins, which are transmembrane receptors that mediate cell-matrix adhesion, are primary binding partners for IKVAV. mdpi.comnih.gov

Research has identified several integrin heterodimers that bind to the IKVAV sequence. These include α3β1, α4β1, and α6β1 integrins. nih.gov The interaction is specific; for instance, adhesion of human mesenchymal stem cells to IKVAV-presenting surfaces was significantly reduced when α4β1 integrins were blocked. nih.gov Studies on macrophages also suggest that IKVAV may interact with integrin α2β1, as the peptide's effect on macrophage activation is similar to that of known α2β1 blockers. nih.govnih.gov This interaction with integrins is crucial for initiating downstream signaling that influences cell behavior. mdpi.com

Beyond integrins, the IKVAV sequence is also recognized by non-integrin receptors. A notable binding partner is the β-amyloid precursor protein (APP). pnas.org A 110-kDa membrane-associated laminin-binding protein (LBP110), later identified as a member of the APP family, was shown to specifically bind to the IKVAV site. pnas.org This interaction is implicated in promoting neurite outgrowth, as cells with reduced APP expression show a diminished response when cultured on IKVAV substrates. pnas.org

Protein Interaction Profiling

Upon binding to its cell surface receptors, this compound triggers a cascade of intracellular signaling events through the activation of various protein kinases. The interaction profile of IKVAV extends from the cell membrane to the nucleus, ultimately regulating gene expression and cell function.

Two major signaling pathways activated by IKVAV are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. nih.govresearchgate.netmedchemexpress.com Studies on bone marrow mesenchymal stem cells (BMMSCs) have shown that IKVAV stimulates cell growth and proliferation by enhancing the phosphorylation levels of both ERK1/2 and Akt. nih.govresearchgate.net The activation of these pathways is fundamental for cell cycle progression, with ERK1/2 influencing the G1/S transition and Akt mediating cell survival and proliferation. nih.gov

The peptide also influences the expression and activity of other proteins. Gene expression profiling of macrophages treated with IKVAV revealed an upregulation of anti-inflammatory associated genes, such as Vascular Endothelial Growth Factor A (VEGFA) and Chemokine Receptor 4 (CXCR4), and a downregulation of pro-inflammatory genes. nih.govresearchgate.net Furthermore, IKVAV signaling can stimulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the remodeling of the extracellular matrix. mdpi.com

Rheological Characterization of IKVAV-Functionalized Biomaterials

The incorporation of the IKVAV peptide into biomaterials, particularly hydrogels, is a common strategy to create scaffolds that mimic the native extracellular matrix for tissue engineering applications. researchgate.net The rheological properties—the study of the flow and deformation of matter—of these functionalized biomaterials are critical as they dictate the mechanical environment experienced by cells.

Oscillatory rheology is used to characterize the viscoelastic properties of these hydrogels, primarily by measuring the storage modulus (G′) and the loss modulus (G″). nih.gov The storage modulus represents the elastic component (the ability of the material to store energy), while the loss modulus represents the viscous component (the ability to dissipate energy). A material is considered a gel when G′ is greater than G″. nih.govnih.gov

The mechanical stiffness of IKVAV-functionalized hydrogels can be precisely controlled to match that of specific tissues. For example, hydrogel stiffness has been tuned between 0.5 and 3.5 kPa to mimic the mechanical properties of brain tissue. researchgate.net In other studies, the modification of the IKVAV peptide itself has been shown to significantly alter the mechanical strength of the resulting hydrogel. A study comparing two aromatic peptide amphiphiles, Ben-IKVAV and PFB-IKVAV, found substantial differences in their storage moduli, demonstrating how chemical modifications can tailor the mechanical properties of the scaffold. nih.gov Both formed viscoelastic gels, as indicated by G' values being higher than G'' values. nih.gov

Below is a data table summarizing the rheological properties of two such IKVAV-functionalized hydrogels.

| Hydrogel Composition (1 wt.%) | Storage Modulus (G') |

| Ben-IKVAV | 32.0 kPa |

| PFB-IKVAV | 2.4 kPa |

This table presents the storage modulus (G') for two different hydrogel formulations functionalized with IKVAV derivatives, as measured by oscillatory rheology. Data sourced from Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles. nih.gov

Applications in Advanced Biomedical and Regenerative Engineering

Neural Tissue Engineering and Regeneration Strategies

The complexity of the nervous system and its limited capacity for self-repair necessitate innovative approaches to treat injuries and degenerative diseases. researchgate.netelsevierpure.com The IKVAV peptide has emerged as a critical tool in neural tissue engineering, where it is used to create bioactive scaffolds that mimic the natural cellular microenvironment and support neural regeneration. researchgate.netdntb.gov.ua

A primary strategy in neural tissue engineering is the modification of scaffolds with bioactive motifs like IKVAV to enhance the interaction between cells and the scaffold material. researchgate.netelsevierpure.com The inclusion of this peptide within a scaffold is known to improve cell adhesion and guide neuronal differentiation in both two- and three-dimensional culture environments. researchgate.netelsevierpure.comdntb.gov.ua Researchers have successfully incorporated the IKVAV sequence into a variety of biomaterials to create biofunctionalized scaffolds designed to promote the regeneration and repair of neural tissue. researchgate.net

These scaffolds provide a supportive structure for cells and actively direct their behavior, such as attachment, migration, neurite extension, and differentiation. researchgate.netelsevierpure.com By functionalizing materials like hydrogels and polymers with IKVAV, scientists can better emulate the laminin-rich structural support of the neural ECM. researchgate.netwikipedia.org For instance, a three-dimensional hydrogel made from poly(lactide ethylene (B1197577) oxide fumarate) (PLEOF) functionalized with IKVAV has been shown to be biodegradable, biocompatible, and capable of supporting the attachment, growth, proliferation, and differentiation of neural stem cells. rsc.org Similarly, elastin-like polypeptides (ELPs) engineered to contain the IKVAV sequence can form hydrogels that encourage the growth of longer neurites from sensory neurons. nih.gov

| Scaffold Material | Base Polymer/Substance | Observed Effect of IKVAV Functionalization |

| Hydrogel | Hyaluronic Acid | Repaired tissue defects and promoted axonal regeneration in injured rat brains. nih.gov |

| Hydrogel | Poly(lactide ethylene oxide fumarate) (PLEOF) | Supported neural stem cell attachment, growth, proliferation, and differentiation. rsc.org |

| Hydrogel | Elastin-Like Polypeptide (ELP) | Promoted longer neurite formation from primary sensory neurons. nih.gov |

| Matrix | Collagen | Enhanced the proliferation of dorsal root ganglion (DRG) cells. researchgate.net |

The application of IKVAV-functionalized biomaterials represents a promising therapeutic avenue for traumatic brain injury (TBI) and other central nervous system injuries. nih.govnih.gov Studies have demonstrated the potential of these materials to repair tissue defects and promote the regeneration of axons, the nerve fibers essential for neural communication. nih.gov

In a study involving a rat model of brain injury, a biocompatible hydrogel composed of hyaluronic acid and the IKVAV peptide was implanted into the lesion site. nih.gov The results were significant: the hydrogel not only repaired the physical tissue defect but also created a permissive interface with the surrounding host tissue. nih.gov Over a period of six weeks, the implant was infiltrated by host-derived tissue, including glial cells, blood vessels, and, crucially, new axons that grew within the microstructure of the hydrogel. nih.gov This demonstrates the potential of IKVAV-based therapies to replace lost tissue and promote the formation of a new tissue matrix that supports axonal growth. nih.gov In the related field of spinal cord injury, treatment with an IKVAV peptide amphiphile was found to reduce astrogliosis (the formation of a glial scar that inhibits regeneration) and decrease cell death. nih.gov

Development of Advanced Biomaterials

The IKVAV peptide is a key bioactive molecule used in the rational design of advanced biomaterials. researchgate.net By incorporating this functional sequence, inert materials can be transformed into bioactive constructs that actively influence cellular behavior. nih.govwikipedia.org This involves covalently linking the peptide to various natural or synthetic polymers to create materials for specific biomedical applications. nih.govwikipedia.orgnih.gov

Mimicry of Extracellular Matrix Architecture

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. frontiersin.org Bioactive peptide sequences derived from ECM proteins, such as IKVAV from laminin (B1169045), are crucial for mimicking the natural stem cell niche. frontiersin.org By presenting these specific cell-binding epitopes, engineered biomaterials can influence stem cell fate, including proliferation and differentiation. frontiersin.org

Collagen matrices modified with the IKVAV pentapeptide have been engineered specifically to mimic the laminin structure within the neural ECM. acs.orgnih.gov These 3D scaffolds create an in-vivo-like condition that is more suitable for nerve tissue engineering compared to unmodified collagen matrices. nih.gov The incorporation of IKVAV into these structures enhances cell-matrix interactions, which are fundamental for tissue development and regeneration. The ability to functionalize biomaterials with specific sequences like IKVAV allows for precise control over the cellular microenvironment, guiding cells to form functional tissue. purdue.eduwikipedia.org

Cancer Research and Oncology Applications

While the cell-adhesive and migratory properties of IKVAV are beneficial in regenerative medicine, they are also implicated in the progression of cancer. The interaction between cancer cells and the laminin in basement membranes is a critical step in tumor invasion and metastasis.

The IKVAV sequence is a potent stimulator of tumor growth, metastasis, and angiogenesis (the formation of new blood vessels). nih.gov Research has demonstrated that the IKVAV peptide increases the metastatic potential of various cancer cell lines. For example, when co-injected with B16F10 melanoma cells in mice, IKVAV significantly increased the number of lung tumor colonies. nih.gov Similarly, it was found to promote liver colonization by human colon cancer cells in nude mice. nih.gov

The mechanism behind this appears to involve the stimulation of both angiogenesis and protease activity. nih.gov IKVAV has been shown to induce a dose-dependent increase in the activity of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the ECM and facilitates cell invasion. nih.gov This effect is mediated through the binding of IKVAV to integrin receptors on the surface of cancer cells, which in turn activates signaling pathways like MAPK/ERK. nih.govmedchemexpress.com Furthermore, flow analysis suggests that the IKVAV peptide may also stimulate the homotypic (cell-to-cell) adhesion of tumor cells, which can play a role in the formation of metastatic foci. nih.gov

The following table summarizes key findings on the role of IKVAV in promoting tumor metastasis:

| Cancer Model | Experimental Observation | Proposed Mechanism | Citations |

| B16F10 Melanoma | Increased number of lung colonies after intravenous co-injection. | Stimulation of tumor growth, angiogenesis, and protease activity. | nih.gov |

| Human Colon Cancer (HM7, LiM6) | Significantly stimulated liver colonization after splenic-portal inoculation. | Stimulation of homotypic adhesion and retention of tumor cells in the liver. | nih.gov |

| Various Cancer Cell Lines | Promotes cell adhesion and migration. | Interaction with α3β1 and α6β1 integrin receptors, leading to increased protease activity via ERK 1/2 signaling. | nih.gov |

Potential as Components in Cancer Therapeutics

The critical role of the IKVAV sequence in promoting tumor growth and metastasis also makes it a valuable target for cancer therapeutics. nih.gov Strategies aimed at blocking the interaction between cancer cells and the IKVAV domain of laminin could potentially inhibit metastasis.

Furthermore, the peptide's ability to bind to specific integrin receptors that are often overexpressed on tumor cells can be exploited for targeted therapies. nih.gov The IKVAV peptide can be used as a targeting agent to deliver diagnostic or therapeutic payloads directly to the tumor site. For example, a radiolabeled version of the peptide, 99mTc-IKVAV, was shown to localize in greater amounts to lung tumors in mice compared to other tissues, suggesting its potential for tumor imaging. nih.gov More recent studies have assessed IKVAV and other laminin-derived peptides as targeting agents for breast cancer, noting that its role in promoting cell adhesion and migration leads to higher binding and internalization in tumor cells. nih.gov This targeting capability is a cornerstone of developing more precise and effective cancer treatments. mdpi.com

Drug Delivery System Design and Integration

The specific binding of the IKVAV peptide to cell surface receptors makes it an attractive component for the design of advanced drug delivery systems. By functionalizing drug carriers—such as nanoparticles, liposomes, or hydrogels—with IKVAV, it is possible to direct them to specific cell populations, particularly cancer cells that overexpress the corresponding integrin receptors.

This targeting strategy can enhance the efficacy of chemotherapy by increasing the local concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. The use of IKVAV for tumor imaging with 99mTc is a clear demonstration of this principle, where the peptide acts as a vehicle to deliver a payload (a radioisotope) to a specific location. nih.gov The development of IKVAV-functionalized biomaterials, such as the hydrogels used in tissue engineering, can also be adapted for localized and sustained drug release. An IKVAV-containing hydrogel loaded with a chemotherapeutic agent could be implanted at a tumor resection site to eliminate residual cancer cells and prevent recurrence. The inherent biocompatibility and biodegradability of many IKVAV-peptide-based materials further enhance their suitability for these clinical applications. nih.govateralabs.com

Advanced Analytical and Methodological Approaches for H Ile Lys Val Ala Val Oh Research

High-Resolution Separation Techniques

The purification and analysis of H-Ile-Lys-Val-Ala-Val-OH heavily rely on high-resolution separation techniques to ensure the homogeneity and purity of the peptide, which is crucial for accurate biological and structural studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis and purification of this compound. This method separates peptides based on their hydrophobicity. For this compound, which is composed of hydrophobic (Isoleucine, Valine, Alanine) and a basic (Lysine) amino acid, RP-HPLC provides excellent resolution.

Commercial preparations of this peptide often specify a purity of greater than 90%, as determined by HPLC coupled with mass spectrometry (MS). jpt.com Research studies synthesizing this peptide also utilize RP-HPLC for purification and purity assessment. For instance, in the synthesis of related peptide amphiphiles, the purity of the final product is confirmed using analytical HPLC.

A typical RP-HPLC method for a peptide of this nature would involve a C18 column and a gradient elution system with two mobile phases:

Mobile Phase A: Water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

Mobile Phase B: An organic solvent such as acetonitrile (B52724) (ACN) with the same concentration of TFA (e.g., 0.1% TFA in ACN).

The separation is achieved by gradually increasing the concentration of Mobile Phase B, which increases the elution strength for the hydrophobic peptide. Detection is commonly performed using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs light.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. cytivalifesciences.com While less commonly reported for the analysis of the monomeric this compound peptide due to its small size, SEC is a valuable tool for studying its potential aggregation or for the characterization of this peptide when conjugated to larger molecules, such as polymers or proteins. cytivalifesciences.com

In principle, SEC can be used to monitor the formation of self-assembled nanofibrous structures, which this compound is known to form under certain conditions. jpt.com The technique would allow for the separation of monomeric peptide from higher molecular weight aggregates. The mobile phase in SEC is typically an aqueous buffer, and the separation is isocratic.

Mass Spectrometry (MS) for Peptide Identification and Characterization